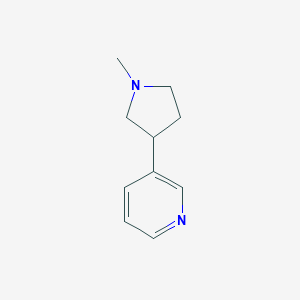

3-(1-Methyl-3-pyrrolidinyl)pyridine

描述

Etaqualone, also known as Aolan, Athinazone, or Ethinazone, is a quinazolinone-class compound that was developed in the 1960s. It is an analogue of methaqualone and was primarily marketed in France and other European countries. Etaqualone exhibits sedative, hypnotic, muscle relaxant, and central nervous system depressant properties due to its agonist activity at the β-subtype of the gamma-aminobutyric acid A receptor .

准备方法

合成路线和反应条件

依他夸隆的合成涉及在三氯化磷存在下,N-乙酰邻氨基苯甲酸与2-乙基苯胺反应。 该反应产生依他夸隆作为主要产物 .

工业生产方法

依他夸隆的工业生产方法没有得到广泛的文献记载。 通常的方法涉及使用与实验室环境相同的反应条件进行大规模合成,并相应地扩大试剂和反应容器的规模。

化学反应分析

反应类型

依他夸隆会经历各种化学反应,包括:

氧化: 依他夸隆可以在特定条件下氧化形成相应的喹唑啉酮衍生物。

还原: 还原反应可以将依他夸隆转化为其还原形式。

取代: 依他夸隆可以发生取代反应,尤其是在喹唑啉酮环上。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 卤化剂和亲核试剂通常用于取代反应。

主要形成的产物

科学研究应用

Pharmacological Applications

1.1 Smoking Cessation

One of the primary applications of 3-(1-Methyl-3-pyrrolidinyl)pyridine is in smoking cessation therapies. The compound mimics nicotine's effects without the harmful components found in tobacco. It acts on nicotinic acetylcholine receptors (nAChRs), facilitating neurotransmitter release and potentially reducing withdrawal symptoms associated with quitting smoking .

1.2 Cognitive Enhancement

Research has indicated that this compound can enhance cognitive functions by modulating neurotransmitter systems. It has shown promise in treating cognitive deficits related to neurodegenerative diseases such as Alzheimer's disease. Its ability to influence synaptic plasticity is crucial for learning and memory processes .

1.3 Anxiolytic Effects

Preliminary studies suggest that this compound may possess anxiolytic properties, making it a candidate for treating anxiety disorders. Its interaction with nAChRs could modulate anxiety-related behaviors, offering a novel approach to anxiety management .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotine | Alkaloid | Strong stimulant effects; natural product |

| 3-(1-Methyl-2-pyrrolidinyl)pyridine | N-Alkylpyrrolidine | Lower toxicity compared to nicotine |

| 5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine | Modified derivative | Enhanced selectivity for certain receptor subtypes |

| 1-Methylpyrrolidine | Simple N-Alkylpyrrolidine | Less complex; primarily a building block |

Case Studies and Research Findings

Numerous studies have investigated the biological activity and therapeutic potential of this compound:

4.1 Cognitive Function Studies

Clinical trials have demonstrated improvements in cognitive function among participants treated with nicotine analogs, suggesting that this compound could be beneficial for patients with cognitive impairments .

4.2 Smoking Cessation Trials

Several pharmacological formulations incorporating this compound have been tested in smoking cessation trials, showing efficacy in reducing cravings and withdrawal symptoms .

4.3 Neuroprotective Effects

Research indicates that derivatives of nicotine may offer neuroprotective benefits, potentially safeguarding neurons from degeneration associated with various neurological disorders .

作用机制

依他夸隆通过作为γ-氨基丁酸A受体β亚型的激动剂来发挥作用。这种相互作用增加了受体的敏感性,导致抑制性神经传递增强。 结果是镇静和催眠作用,以及肌肉松弛和中枢神经系统抑制 .

相似化合物的比较

类似化合物

美他夸隆: 依他夸隆的类似物,具有类似的镇静和催眠特性,但作用时间更长,强度略强。

甲氧基夸隆: 另一种具有类似作用但药代动力学特性不同的类似物。

甲氯夸隆: 表现出类似的药理作用,但效力和作用持续时间存在差异。

甲溴夸隆: 在结构和作用方面相似,但具有不同的药理特征

依他夸隆的独特性

依他夸隆的独特之处在于其作用持续时间较短,与美他夸隆相比效果略弱。 它也不常用和研究,使其成为镇静催眠药物领域进一步研究的化合物 .

生物活性

3-(1-Methyl-3-pyrrolidinyl)pyridine, also known as a derivative of nicotine, has garnered attention in pharmacological research due to its interactions with nicotinic acetylcholine receptors (nAChRs) and its potential therapeutic applications. This compound is notable for its dual agonistic and antagonistic properties, depending on the specific receptor subtype it interacts with. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily acts on nicotinic acetylcholine receptors, which are crucial for neurotransmission in the central nervous system (CNS). The compound's interaction with these receptors leads to:

- Stimulation of Neurotransmitter Release : It enhances the release of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions.

- Modulation of Synaptic Plasticity : The compound has been shown to influence synaptic plasticity, which is essential for learning and memory processes .

- Potential Antioxidant Properties : Research indicates that similar nicotine derivatives exhibit antioxidant activities, protecting cells from oxidative stress .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Smoking Cessation : This compound has been utilized in pharmacological formulations aimed at helping individuals quit smoking by mimicking the effects of nicotine without the harmful components of tobacco.

- Cognitive Enhancement : Its ability to modulate neurotransmitter systems positions it as a candidate for treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's .

- Anxiolytic Effects : Some studies have reported that nicotine analogs can exert anxiolytic effects, potentially making this compound useful in treating anxiety disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Cognitive Function Studies :

- Smoking Cessation Trials :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotine | Alkaloid | Strong stimulant effects; natural product |

| 3-(1-Methyl-2-pyrrolidinyl)pyridine | N-Alkylpyrrolidine | Exhibits lower toxicity compared to nicotine |

| 5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine | Modified derivative | Enhanced selectivity for certain receptor subtypes |

| 1-Methylpyrrolidine | Simple N-Alkylpyrrolidine | Less complex; used primarily as a building block |

属性

IUPAC Name |

3-(1-methylpyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIZUEWXLJOVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337914 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-22-4 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isonicotine, a nicotinic agonist, primarily targets nicotinic acetylcholine receptors (nAChRs) in the brain. [] While the precise mechanisms are still under investigation, activation of these receptors by isonicotine has been linked to enhanced working memory function in rats. [] This effect is believed to be mediated through the modulation of neurotransmitter release and neuronal excitability.

A: * Molecular Formula: C10H14N2* Molecular Weight: 162.23 g/mol* Spectroscopic Data: While specific spectroscopic data is not provided in the papers, the existence of the pyridine and pyrrolidine rings can be confirmed through techniques like IR, NMR (1H and 13C), and mass spectrometry. [, ]

ANone: The provided research papers primarily focus on the biological activity and chemical synthesis of Isonicotine and do not delve into its material compatibility or stability under various conditions.

ANone: The research papers do not discuss any catalytic properties or applications of Isonicotine. Its primary focus in these studies is its role as a bioactive molecule, specifically a nicotinic agonist.

A: Research indicates that the position of the methyl group on the pyridine ring influences the activity of Isonicotine. Studies comparing Isonicotine to its isomer, bridged nicotine, found that Isonicotine demonstrated superior memory-enhancing effects in rats. [] This suggests that the specific position of the methyl group is crucial for its interaction with nAChRs and subsequent biological activity.

ANone: Information regarding the stability and formulation of Isonicotine is not provided in the research papers. Further studies would be needed to assess its stability under various conditions and to develop suitable formulations for improved stability, solubility, and bioavailability.

A: While the provided papers do not delve into the detailed PK/PD profile of Isonicotine, one study found that subcutaneous administration in rats resulted in a dose-dependent improvement in working memory, with an effective dose of 4.5 mg/kg. [] Higher doses (13.5 mg/kg) did not show the same efficacy, suggesting an inverted U-shaped dose-effect function. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

A: The research primarily focuses on the in vivo efficacy of Isonicotine. In a radial-arm maze task, both Isonicotine and Norisonicotine, at a dose of 4.5 mg/kg, significantly improved working memory performance in rats compared to control groups. [] This effect was reversed by the nicotinic antagonist Mecamylamine, confirming the involvement of nicotinic receptors. []

ANone: The research papers do not discuss any known resistance mechanisms or cross-resistance associated with Isonicotine.

A: While not explicitly focusing on toxicology, one study noted that at higher doses (13.5 mg/kg), Isonicotine resulted in nearly control-level performance in rats, suggesting a potential for decreased efficacy or adverse effects at higher doses. [] More comprehensive studies are needed to determine the complete safety profile and potential long-term effects of Isonicotine.

ANone: The research papers primarily focus on the fundamental biological activity of Isonicotine and do not explore specific drug delivery or targeting strategies.

A: Various analytical techniques have been employed to study Isonicotine and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and conformation of organic molecules. [, ]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and characterize chemical bonds in molecules. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is used for separating, identifying, and quantifying components in a mixture, including Isonicotine and related alkaloids. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。